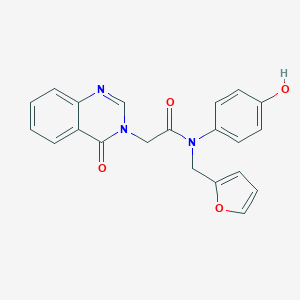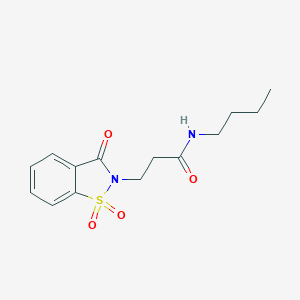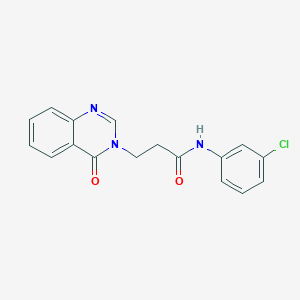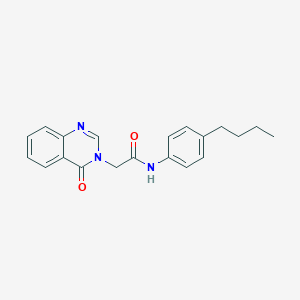![molecular formula C13H20N6S B279463 N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE](/img/structure/B279463.png)
N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is an organic compound that features a tetrazole ring, a sulfanyl group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach involving azides and alkynes . The next step involves the introduction of the sulfanyl group, which can be achieved through nucleophilic substitution reactions. Finally, the aniline derivative is introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aniline ring can introduce various functional groups.
Scientific Research Applications
N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and sulfanyl group play a crucial role in its binding affinity and specificity. The compound may modulate specific pathways by inhibiting or activating key enzymes, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-tetrazole
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
Uniqueness
N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and an aniline derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N6S |
|---|---|
Molecular Weight |
292.41 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]aniline |
InChI |
InChI=1S/C13H20N6S/c1-18(2)12-6-4-11(5-7-12)10-14-8-9-20-13-15-16-17-19(13)3/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
BJCSOZSFDBPJCS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279380.png)
![3-(4-Bromophenyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279383.png)
![3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279387.png)
![6-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279388.png)
![3-(4-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279390.png)
![6-(4-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279391.png)
![N-[2-(4-morpholinyl)ethyl]-2-(propionylamino)benzamide](/img/structure/B279404.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279408.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279411.png)




![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2,4-dichlorobenzoate](/img/structure/B279419.png)
